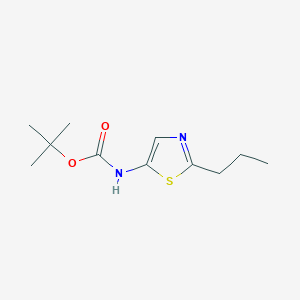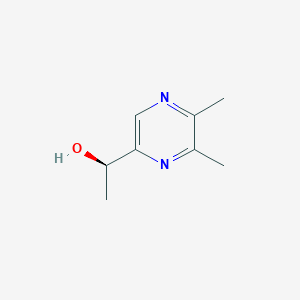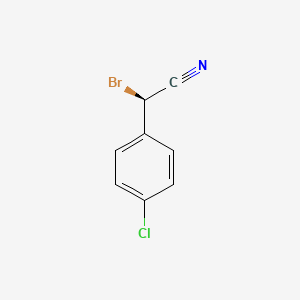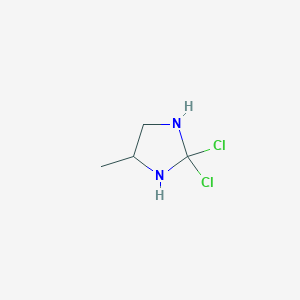
Chloroterpyridinepalladium(1+)chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chloroterpyridinepalladium(1+)chloride is a coordination compound that features a palladium ion coordinated with a terpyridine ligand and a chloride ion
准备方法
Synthetic Routes and Reaction Conditions
Chloroterpyridinepalladium(1+)chloride can be synthesized through the reaction of palladium(II) chloride with 2,2’:6’,2’‘-terpyridine in an appropriate solvent. The reaction typically involves mixing palladium(II) chloride and 2,2’:6’,2’'-terpyridine in a solvent such as ethanol or acetonitrile, followed by heating the mixture to facilitate the coordination of the terpyridine ligand to the palladium ion. The resulting product is then purified through recrystallization or other suitable methods .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow processes and automated systems to ensure consistency and efficiency.
化学反应分析
Types of Reactions
Chloroterpyridinepalladium(1+)chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride ion can be substituted by other ligands, such as phosphines or amines, under appropriate conditions.
Oxidation-Reduction Reactions: The palladium center can undergo redox reactions, where it is reduced or oxidized depending on the reagents used.
Coordination Reactions: The terpyridine ligand can coordinate with other metal ions, forming bimetallic complexes.
Common Reagents and Conditions
Common reagents used in reactions with this compound include phosphines, amines, and other ligands that can replace the chloride ion. Typical reaction conditions involve solvents like ethanol, acetonitrile, or dichloromethane, and may require heating or the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions with phosphines can yield phosphine-coordinated palladium complexes, while coordination reactions with other metal ions can result in bimetallic complexes .
科学研究应用
Chloroterpyridinepalladium(1+)chloride has several scientific research applications, including:
Catalysis: It is used as a catalyst in various organic reactions, such as cross-coupling reactions, due to its ability to facilitate the formation of carbon-carbon bonds.
Material Science: The compound is studied for its potential use in the development of new materials with unique electronic and optical properties.
Medicinal Chemistry: Research has explored its potential as an anticancer agent, given the cytotoxic properties of palladium complexes against certain cancer cell lines.
作用机制
The mechanism of action of chloroterpyridinepalladium(1+)chloride involves the coordination of the terpyridine ligand to the palladium ion, which stabilizes the complex and enhances its reactivity. The palladium center can interact with various molecular targets, such as DNA and proteins, through coordination bonds and π-π stacking interactions. These interactions can disrupt biological processes, leading to cytotoxic effects in cancer cells .
相似化合物的比较
Chloroterpyridinepalladium(1+)chloride can be compared with other similar compounds, such as:
Chloroterpyridineplatinum(II)chloride: Similar in structure but with a platinum center instead of palladium. It exhibits different reactivity and biological activity due to the distinct properties of platinum.
Copper chloride complexes with substituted terpyridine ligands: These complexes have copper centers and exhibit different coordination chemistry and biological activities compared to palladium complexes.
Picryl chloride derivatives of heterocyclic compounds: These compounds have different ligands and metal centers, leading to varied chemical and biological properties.
This compound is unique due to its specific coordination environment and the reactivity of the palladium center, which makes it a valuable compound for various scientific applications.
属性
分子式 |
C4H8Cl2N2 |
|---|---|
分子量 |
155.02 g/mol |
IUPAC 名称 |
2,2-dichloro-4-methylimidazolidine |
InChI |
InChI=1S/C4H8Cl2N2/c1-3-2-7-4(5,6)8-3/h3,7-8H,2H2,1H3 |
InChI 键 |
XQOUFENGQCHQGY-UHFFFAOYSA-N |
规范 SMILES |
CC1CNC(N1)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



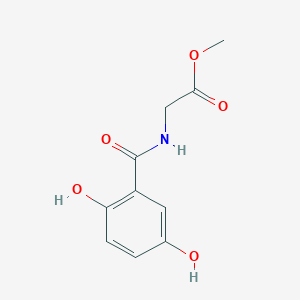

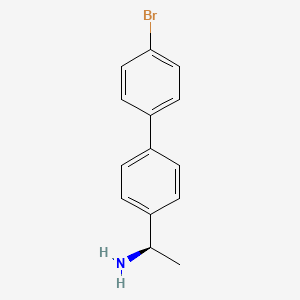
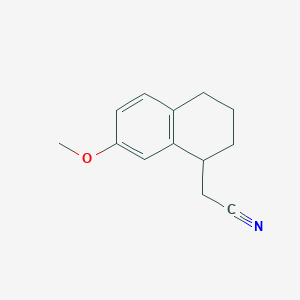
![7-Benzyl-4-(2-fluorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13146268.png)
![tert-butyl N-[4-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-6-[[4-(4-methylpiperazine-1-carbonyl)phenyl]carbamoyl]pyridazin-3-yl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate](/img/structure/B13146269.png)
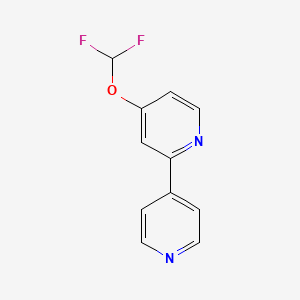
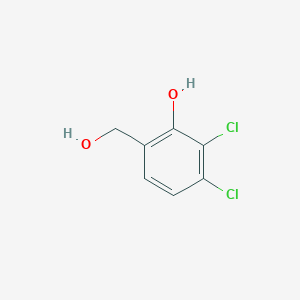
![6'-Chloro-[3,4'-bipyridin]-2'-amine](/img/structure/B13146284.png)
